molecular formula C20H18N2O4S B2425893 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 97146-34-4

2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2425893
CAS No.: 97146-34-4
M. Wt: 382.43
InChI Key: NUMCGWKZWCMNPP-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that features a trimethoxyphenyl group, a chromeno ring, and a pyrimidine-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate chromeno and pyrimidine derivatives under controlled conditions. The reaction may involve catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The final product is often purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The compound may also interact with DNA or RNA, affecting gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another trimethoxyphenyl-containing compound with anti-cancer properties.

    Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl moiety.

Uniqueness

2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to its combination of a chromeno ring and a pyrimidine-thione moiety, which may confer distinct biological activities and chemical reactivity compared to other trimethoxyphenyl-containing compounds .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-21-19-13(20(27)22-18)8-11-6-4-5-7-14(11)26-19/h4-7,9-10H,8H2,1-3H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCGWKZWCMNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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